Product packaging for 3-[3-(Dimethylamino)propoxy]benzaldehyde(Cat. No.:CAS No. 26815-13-4)

3-[3-(Dimethylamino)propoxy]benzaldehyde

Cat. No.: B1278109
CAS No.: 26815-13-4
M. Wt: 207.27 g/mol
InChI Key: CMVPGTWBRBJOQR-UHFFFAOYSA-N
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Description

3-[3-(Dimethylamino)propoxy]benzaldehyde is an organic compound with the molecular formula C12H17NO2. It is commonly used as an intermediate in chemical synthesis and has various applications in scientific research and industry .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B1278109 3-[3-(Dimethylamino)propoxy]benzaldehyde CAS No. 26815-13-4

Properties

IUPAC Name

3-[3-(dimethylamino)propoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13(2)7-4-8-15-12-6-3-5-11(9-12)10-14/h3,5-6,9-10H,4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVPGTWBRBJOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444013
Record name 3-[3-(dimethylamino)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26815-13-4
Record name 3-[3-(dimethylamino)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation in Dimethylformamide (DMF)

A widely reported method involves reacting 3-hydroxybenzaldehyde with 3-chloro-$$N,N$$-dimethylpropan-1-amine hydrochloride in the presence of potassium carbonate ($$K2CO3$$) as a base. The reaction is conducted in DMF at 60°C for 12–18 hours (overnight).

Procedure :

  • Reagents :
    • 3-Hydroxybenzaldehyde (1.73 g, 10 mmol)
    • 3-Chloro-$$N,N$$-dimethylpropan-1-amine hydrochloride (1.74 g, 11 mmol)
    • $$K2CO3$$ (2.76 g, 20 mmol)
    • DMF (10 mL)

Steps :

  • Combine reagents in DMF and stir at 60°C.
  • Quench with water (50 mL) and extract with ethyl acetate.
  • Purify via column chromatography (petroleum ether/ethyl acetate gradient).

Yield : 76%.

Alkylation in Acetone with Sodium Iodide (NaI)

An alternative approach substitutes DMF with acetone and introduces NaI as a catalyst. This method reduces reaction time and improves regioselectivity.

Procedure :

  • Reagents :
    • 3-Hydroxybenzaldehyde (8.3 g, 25.7 mmol)
    • 3-Chloro-$$N,N$$-dimethylpropan-1-amine (20.8 g, 102.5 mmol)
    • $$K2CO3$$ (7.1 g, 51.3 mmol)
    • NaI (2.1 g, 12.8 mmol)
    • Acetone (100 mL)

Steps :

  • Reflux reagents in acetone at 60°C for 6–8 hours.
  • Filter solids and purify via silica gel chromatography.

Yield : 67%.

Comparative Analysis of Methods

Method Conditions Catalyst/Base Solvent Yield Advantages Limitations
Nucleophilic Substitution (DMF) 60°C, 12–18 hours $$K2CO3$$ DMF 76% High yield; straightforward purification Long reaction time; DMF toxicity
Nucleophilic Substitution (Acetone) 60°C, 6–8 hours $$K2CO3$$, NaI Acetone 67% Faster; NaI enhances reactivity Lower yield; NaI cost
Mitsunobu Reaction RT, 12 hours DEAD, $$PPh_3$$ THF N/A Mild conditions; no base required Expensive reagents; scalability issues

Key Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, acetone) enhance nucleophilicity of the hydroxyl group in 3-hydroxybenzaldehyde.
  • NaI in acetone promotes an $$S_N2$$ mechanism by converting the chloride leaving group to iodide, which is more reactive.

Temperature and Time

  • Reactions at 60°C balance speed and side-product formation. Higher temperatures may degrade the aldehyde group.

Purification

  • Column chromatography (petroleum ether/ethyl acetate) effectively separates the product from unreacted starting materials.

Industrial-Scale Considerations

Cost-Efficiency

  • 3-Chloro-$$N,N$$-dimethylpropan-1-amine hydrochloride is commercially available but may require in-house synthesis for large-scale production.
  • Acetone is preferable to DMF due to lower toxicity and easier disposal.

Chemical Reactions Analysis

3-[3-(Dimethylamino)propoxy]benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

3-[3-(Dimethylamino)propoxy]benzaldehyde serves as a significant intermediate in organic synthesis, particularly in the preparation of complex molecules. It has been utilized in the synthesis of asymmetrically meso-substituted porphyrins, which are vital in various applications ranging from catalysis to materials science. The compound's ability to participate in condensation reactions makes it a valuable building block for synthesizing more complex organic structures.

Case Study: Porphyrin Synthesis

A notable study reported the synthesis of porphyrins using this compound as a precursor. The process involved the reaction of this compound with pyrrole under controlled conditions, leading to the formation of meso-substituted dipyrromethanes. These porphyrins exhibit unique optical properties and have potential applications in photodynamic therapy and as fluorescent markers in biological imaging .

Photodynamic Therapy

The compound has shown promise in photodynamic therapy (PDT), a treatment that uses photosensitizing agents activated by light to produce reactive oxygen species capable of killing cancer cells. Research indicates that derivatives of this compound can enhance the efficacy of PDT due to their ability to bind effectively to cellular components and generate singlet oxygen upon light activation.

Case Study: BODIPY Derivatives

Recent studies synthesized BODIPY dyes containing dimethylaminopropoxy substituents derived from this compound. These compounds demonstrated effective binding to bacterial cells and exhibited strong fluorescence properties, making them suitable for imaging and therapeutic applications . The incorporation of this compound into BODIPY structures enhances their photophysical properties, facilitating their use as imaging agents in biological systems.

Cosmetic Formulation

In the cosmetic industry, this compound is being explored for its potential as an ingredient in skin care products. Its properties suggest that it could function as an emulsifier or stabilizer, helping to improve the texture and stability of formulations.

Cosmetic Applications

  • Emulsifiers : The compound can aid in forming stable emulsions, which are crucial for creams and lotions.
  • Stabilizers : It may enhance the stability of formulations against phase separation.
  • Active Ingredients : Due to its chemical structure, it might also have moisturizing properties beneficial for skin care products .

Summary Table of Applications

Application FieldDescriptionExample Use Case
Organic SynthesisIntermediate for synthesizing complex organic moleculesPorphyrin synthesis
Photodynamic TherapyComponent in photosensitizers for cancer treatmentBODIPY derivatives for imaging
Cosmetic FormulationFunctions as emulsifier/stabilizer in skin care productsCreams and lotions

Mechanism of Action

The mechanism of action of 3-[3-(Dimethylamino)propoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biochemical effects .

Comparison with Similar Compounds

3-[3-(Dimethylamino)propoxy]benzaldehyde can be compared with other similar compounds such as:

  • 4-[3-(Dimethylamino)propoxy]benzaldehyde
  • 3-[2-(Dimethylamino)ethoxy]benzaldehyde
  • 4-[2-(Diethylamino)ethoxy]benzaldehyde

These compounds share similar structural features but differ in the position and nature of the substituents on the benzaldehyde ring. The unique properties of this compound, such as its specific reactivity and applications, distinguish it from these similar compounds .

Biological Activity

3-[3-(Dimethylamino)propoxy]benzaldehyde is an organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H17N1O2
  • Molecular Weight : 207.27 g/mol
  • CAS Number : 5407-04-5

The compound features a benzaldehyde moiety substituted with a propoxy group containing a dimethylamino functional group, which may influence its pharmacological properties.

Mechanisms of Biological Activity

Research indicates that this compound may interact with various biological targets, including:

  • P-glycoprotein (P-gp) : It has been suggested that compounds with similar structures can inhibit P-glycoprotein, enhancing the intracellular accumulation of drugs like doxorubicin. This mechanism is particularly relevant in cancer therapy, where P-gp often contributes to multidrug resistance .
  • Toll-like Receptors (TLRs) : Some derivatives of benzaldehyde have been studied for their ability to act as agonists for TLRs, which play a crucial role in immune response modulation. This suggests potential applications in immunotherapy .

Antimicrobial Activity

A study evaluated the antibacterial properties of benzaldehyde derivatives, including those with dimethylamino substitutions. The results indicated significant activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to assess potency:

CompoundTarget BacteriaMIC (µg/mL)
3-DMAPBStaphylococcus aureus44
3-DMAPBEscherichia coli180
ReferenceCiprofloxacin1

These findings suggest that the compound may be effective against resistant bacterial strains .

Case Studies

  • Cancer Treatment : In vitro studies have shown that compounds similar to this compound can enhance the effectiveness of chemotherapeutic agents by inhibiting drug efflux through P-glycoprotein. This was demonstrated in human cervical carcinoma cells where the compound increased drug uptake significantly compared to controls .
  • Immunomodulation : Research on TLR agonists has indicated that compounds with similar structures can stimulate immune responses, which may be beneficial in cancer therapies and vaccine development. The activation of TLR7 and TLR8 has been linked to enhanced dendritic cell function and cytokine secretion, leading to improved adaptive immunity .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-[3-(Dimethylamino)propoxy]benzaldehyde while minimizing byproduct formation?

  • Methodology : Use a nucleophilic substitution reaction between 3-(dimethylamino)propanol and 3-hydroxybenzaldehyde under alkaline conditions. Monitor reaction progression via TLC (alumina plates, dichloromethane solvent) and employ reflux with catalytic glacial acetic acid to enhance yield . Purify via vacuum filtration and washing with methanol/water mixtures to remove unreacted starting materials .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Approach :

  • 1H/13C-NMR : Assign peaks using deuterated DMSO (δ 2.50 ppm for 1H; δ 39.52 ppm for 13C) to confirm aldehyde proton (δ ~9.8–10.0 ppm) and dimethylamino group integration .
  • FTIR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
  • HRMS : Validate molecular weight (C₁₂H₁₇NO₂, MW 207.27) with <2 ppm error .

Q. How should researchers handle and store this compound to prevent degradation?

  • Guidelines : Store at 2–8°C in airtight, light-protected containers due to air sensitivity. Use inert atmospheres (N₂/Ar) during handling to avoid oxidation of the dimethylamino group .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic effects of the dimethylamino-propoxy substituent on benzaldehyde reactivity?

  • Strategy : Perform DFT calculations (e.g., Gaussian or ORCA) to analyze frontier molecular orbitals (HOMO/LUMO) and charge distribution. Compare with analogs like 3-methoxy-4-methylbenzaldehyde to assess electron-donating effects of the dimethylamino group . Validate results with experimental UV-Vis spectra (λmax shifts in polar solvents) .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Critical Analysis :

  • Dose-Response Validation : Replicate assays (e.g., enzyme inhibition or cytotoxicity) across multiple cell lines, ensuring standardized protocols (IC₅₀ calculations, n ≥ 3).
  • Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may skew activity readings .
  • Structural Analog Comparison : Benchmark against 4-benzyloxy-3-methoxybenzaldehyde derivatives to isolate substituent-specific effects .

Q. What mechanistic insights can be gained from studying the base-catalyzed cleavage of the propoxy linker in this compound?

  • Experimental Design :

  • Kinetic Studies : Monitor hydrolysis rates (NaOH/EtOH, 25–80°C) via HPLC to determine activation energy (Arrhenius plot).
  • Isotopic Labeling : Use deuterated solvents (D₂O) to track proton transfer steps in the reaction pathway .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound in neurological targets?

  • Framework :

  • Analog Synthesis : Modify the dimethylamino group (e.g., trimethylammonium or pyrrolidino variants) and assess acetylcholine esterase inhibition .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to muscarinic receptors, guided by crystallographic data from related benzaldehyde derivatives .

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